Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate
Description
Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a methyl benzoate core linked via an acetamide bridge to a 1,3-thiazole ring substituted with a thiophene moiety. This structure combines aromatic (thiophene, benzoate) and heterocyclic (thiazole) components, which are frequently employed in medicinal and agrochemical research due to their electronic and steric properties. The thiophene group, an electron-rich aromatic system, may enhance π-π interactions in biological targets, while the thiazole ring contributes to metabolic stability and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C17H14N2O3S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 4-[[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H14N2O3S2/c1-22-17(21)11-4-6-12(7-5-11)18-15(20)9-13-10-24-16(19-13)14-3-2-8-23-14/h2-8,10H,9H2,1H3,(H,18,20) |
InChI Key |
UZJWTOZMYGVTTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of thiourea with α-haloketones under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), under varying conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Aryl-1,3-thiazol-5-yl)acetamide Derivatives ()
A series of compounds (9a–9e) with acetamide-linked thiazole and triazole-benzimidazole moieties were synthesized and characterized. Key comparisons include:
- Substituent Effects: The target compound’s thiophene substituent contrasts with the phenyl, fluorophenyl, bromophenyl, methylphenyl, and methoxyphenyl groups in 9a–9e.
- Spectroscopic Data : Melting points for 9a–9e range from 168–220°C, suggesting moderate thermal stability. The target compound’s melting point is unreported, but the thiophene’s planar structure may reduce crystallinity compared to bulkier aryl groups.
- Biological Relevance : Docking studies in highlight the role of the triazole-benzimidazole component in binding to active sites, suggesting that the thiophene-thiazole system in the target compound may similarly engage in hydrophobic or π-stacking interactions.
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
This compound shares the methyl benzoate core but replaces the thiazole-thiophene-acetamide group with a 1,3,4-thiadiazole-phenylcarbamoyl moiety. Differences include:
- Applications : Thiadiazole derivatives are commonly used in herbicides and antimicrobial agents, whereas thiazole-thiophene systems (as in the target compound) are prevalent in antiviral and anticancer research.
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid ()
This simpler analog lacks the acetamide and thiophene substituents but provides insight into thiazole-benzoate systems:
- Physicochemical Properties : The methyl-thiazole substituent increases hydrophobicity (logP ~2.5 estimated) compared to the target compound’s thiophene-thiazole system.
Ceftriaxone-Based Thiazole Derivatives ()
A cephalosporin derivative with a thiazole-hydroxyphenyl group demonstrates the role of thiazole in antibiotic design. While structurally distinct, it underscores the importance of thiazole in enhancing binding to bacterial enzymes (e.g., penicillin-binding proteins). The target compound’s thiophene may similarly modulate interactions with eukaryotic or prokaryotic targets.
Comparative Data Table
Discussion of Key Findings
- Bioactivity Potential: Analogous compounds in and demonstrate activity against enzymes and pathogens, suggesting the target compound may exhibit similar properties depending on substituent optimization.
- Synthetic Challenges : The acetamide bridge and thiophene-thiazole system may require careful control of reaction conditions (e.g., catalysts, solvents) to avoid side reactions, as seen in ’s microwave-assisted syntheses.
Biological Activity
Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate, a compound featuring a complex structure with potential biological activity, has garnered attention for its diverse pharmacological properties. This article delves into its biological activities, synthesizing findings from various studies and providing insights into its potential applications in medicine.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a methyl ester group, a thiophene ring, and a thiazole moiety, which are critical for its biological activity. The presence of these heterocycles is often associated with enhanced interaction with biological targets such as enzymes and receptors.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3-thiazole have been shown to possess potent antibacterial and antifungal activities against various pathogens. A study highlighted that certain thiazole derivatives demonstrated higher antimicrobial efficacy compared to standard antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Thiazole Derivative A | Antibacterial | 32 |
| Thiazole Derivative B | Antifungal | 24 |
These findings suggest that this compound may similarly exhibit antimicrobial properties due to its structural components.
2. Anti-inflammatory Effects
The compound's thiazole ring is implicated in anti-inflammatory activity. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, certain derivatives demonstrated the ability to lower levels of TNF-alpha and IL-6 in induced inflammation models .
3. Anticancer Potential
Recent research has explored the anticancer effects of thiazole-containing compounds. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in human colon cancer cells (HCT 116), with IC50 values indicating potent activity .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HCT 116 | Thiazole Derivative C | 4.36 |
| MCF-7 | Thiazole Derivative D | 18.76 |
These results highlight the potential of this compound as a candidate for further anticancer drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The thiazole moiety may act as an inhibitor for various enzymes involved in metabolic pathways.
- Cell Membrane Interaction: The lipophilic nature of the thiophene ring allows for better membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that thiazole derivatives can modulate ROS levels, contributing to their anticancer effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Escherichia coli and Candida albicans. The results indicated that modifications on the thiazole ring significantly enhanced antibacterial activity compared to controls .
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, a thiazole derivative was administered, resulting in reduced paw swelling and joint inflammation. Histological analysis confirmed decreased infiltration of inflammatory cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
